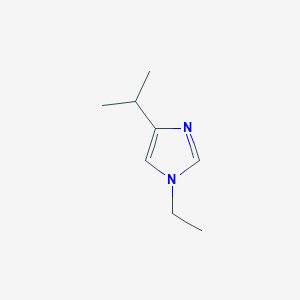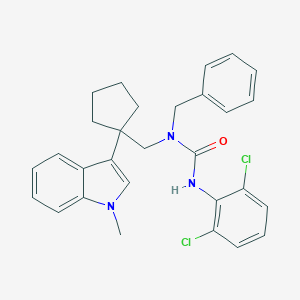
Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-, also known as MK-677, is a selective agonist of the ghrelin receptor. It was developed as a potential treatment for growth hormone deficiency and cachexia, and has been studied extensively for its effects on growth hormone secretion and body composition.
Mécanisme D'action
Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- works by binding to and activating the ghrelin receptor, which is primarily expressed in the hypothalamus. Activation of this receptor leads to the stimulation of growth hormone secretion, as well as other physiological effects such as increased appetite and improved glucose metabolism.
Effets Biochimiques Et Physiologiques
In addition to its effects on growth hormone secretion and body composition, Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to have a number of other biochemical and physiological effects. These include improved bone mineral density, increased insulin-like growth factor-1 levels, and improved sleep quality.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- in lab experiments is that it can be administered orally, making it easier to use than injectable growth hormone. However, one limitation is that its effects on growth hormone secretion are not as potent as those of injectable growth hormone, and may not be sufficient for some research purposes.
Orientations Futures
There are a number of potential future directions for research on Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-. These include further studies on its effects on bone health and glucose metabolism, as well as investigations into its potential as a treatment for conditions such as sarcopenia and frailty. Additionally, there is a need for further research on the long-term safety and efficacy of Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-.
Méthodes De Synthèse
Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is synthesized through a multi-step process, starting with the reaction of 2,6-dichlorobenzoyl chloride with cyclopentylamine to form the intermediate 2,6-dichlorobenzoyl-cyclopentylamine. This intermediate is then reacted with 1-(1-methyl-1H-indol-3-yl)-2-nitroethylene to form the key intermediate, which is reduced with hydrogen gas to yield Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-.
Applications De Recherche Scientifique
Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been extensively studied for its effects on growth hormone secretion and body composition. It has been shown to increase growth hormone levels in both young and elderly adults, and to improve body composition by increasing lean body mass and decreasing fat mass.
Propriétés
Numéro CAS |
145131-56-2 |
|---|---|
Nom du produit |
Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- |
Formule moléculaire |
C29H29Cl2N3O |
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
1-benzyl-3-(2,6-dichlorophenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C29H29Cl2N3O/c1-33-19-23(22-12-5-6-15-26(22)33)29(16-7-8-17-29)20-34(18-21-10-3-2-4-11-21)28(35)32-27-24(30)13-9-14-25(27)31/h2-6,9-15,19H,7-8,16-18,20H2,1H3,(H,32,35) |
Clé InChI |
FFPFJFGCKUEGQK-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C3(CCCC3)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=CC=C5Cl)Cl |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C3(CCCC3)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=CC=C5Cl)Cl |
Autres numéros CAS |
145131-56-2 |
Synonymes |
1-benzyl-3-(2,6-dichlorophenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl] methyl]urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



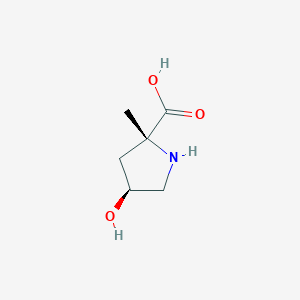
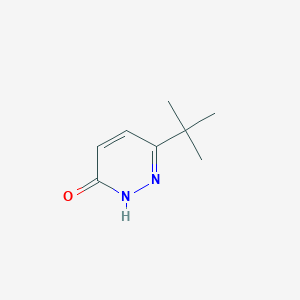
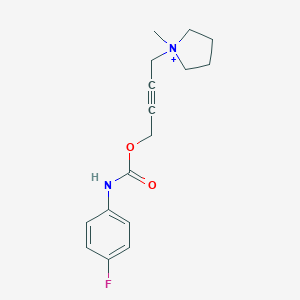
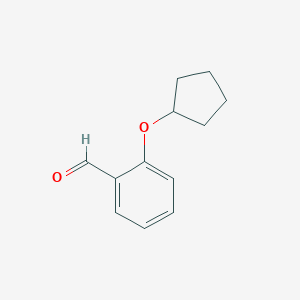
![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)
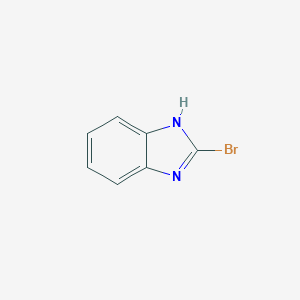

![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)
